Cas no 2171746-32-8 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid)

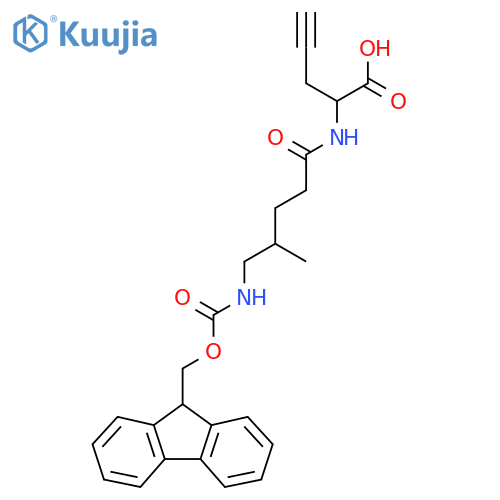

2171746-32-8 structure

商品名:2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid

- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid

- 2171746-32-8

- EN300-1515087

-

- インチ: 1S/C26H28N2O5/c1-3-8-23(25(30)31)28-24(29)14-13-17(2)15-27-26(32)33-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h1,4-7,9-12,17,22-23H,8,13-16H2,2H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: FPTKMAYYQREBFN-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C)CCC(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 448.19982200g/mol

- どういたいしつりょう: 448.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 722

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 105Ų

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1515087-0.25g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-2.5g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-0.5g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-1.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-5.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-10.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1515087-50mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1515087-250mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1515087-500mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1515087-0.1g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |

2171746-32-8 | 0.1g |

$2963.0 | 2023-06-05 |

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2171746-32-8 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量